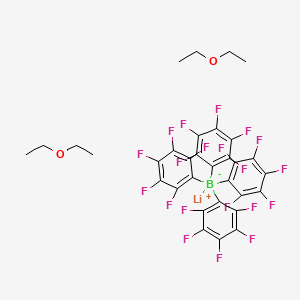
Borate(1-), tetrakis(pentafluorophenyl)-, lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borate(1-), tetrakis(pentafluorophenyl)-, lithium: is a lithium salt of the weakly coordinating anion (B(C₆F₅)₄)⁻. This compound is known for its weakly coordinating abilities, making it commercially valuable in various applications, particularly in the field of catalysis and electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid etherate : [ (C₆F₅)₃B + Li(C₆F₅) \rightarrow [Li(OEt₂)₃][B(C₆F₅)₄] ]
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes reactions to form cationic transition metal complexes. It is used to prepare these complexes by reacting with metal halides : [ LiB(C₆F₅)₄ + ML_nCl \rightarrow LiCl + [ML_n]B(C₆F₅)₄ ]
Common Reagents and Conditions:
Reagents: Metal halides (e.g., ML_nCl)
Conditions: Typically carried out in ether solvents under inert atmosphere to prevent moisture and air sensitivity.
Major Products: The major products of these reactions are cationic transition metal complexes, which are valuable in various catalytic applications .
Scientific Research Applications
Chemistry:
Catalysis: Used as a weakly coordinating anion in the catalyst composition for olefin polymerization reactions.
Electrochemistry: Acts as a coordinating counter anion in electrochemical reactions to enhance the acidity or solubility of transition metal catalysts.
Biology and Medicine:
- While specific applications in biology and medicine are not extensively documented, its role in catalysis can indirectly impact pharmaceutical synthesis and other biochemical processes.
Industry:
Mechanism of Action
The mechanism by which lithium tetrakis(pentafluorophenyl)borate exerts its effects involves its weakly coordinating anion, which enhances the electrophilicity of the active site of the metal. This enhancement is beneficial for the coordination with the double bond of the olefin monomer, thereby improving catalytic performance .
Comparison with Similar Compounds
- Ammonium tetrakis(pentafluorophenyl)borate
- Sodium tetrakis(pentafluorophenyl)borate
- Potassium tetrakis(pentafluorophenyl)borate
Comparison: Lithium tetrakis(pentafluorophenyl)borate is unique due to its lithium cation, which provides specific solubility and reactivity properties. Compared to other similar compounds, it offers advantages in terms of its weakly coordinating anion, which is more efficient for electrostatic charge confinement .
Properties
Molecular Formula |
C32H20BF20LiO2 |
|---|---|
Molecular Weight |
834.2 g/mol |
IUPAC Name |
lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.2C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;2*1-3-5-4-2;/h;2*3-4H2,1-2H3;/q-1;;;+1 |
InChI Key |
DFEYNSJPQHLZSP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC.CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
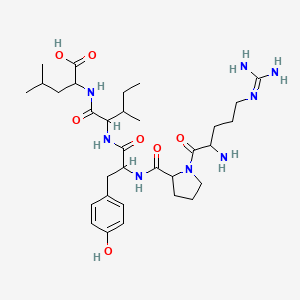

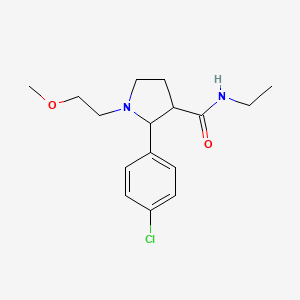
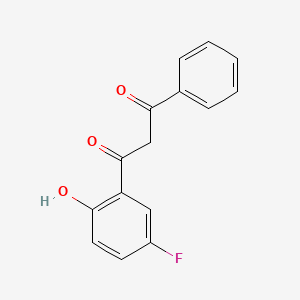
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)
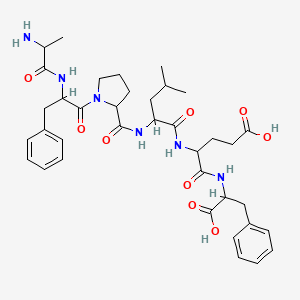
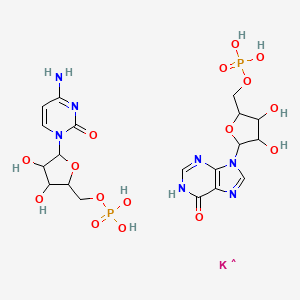
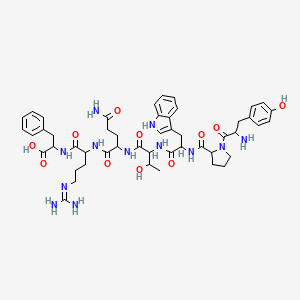

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)
![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
